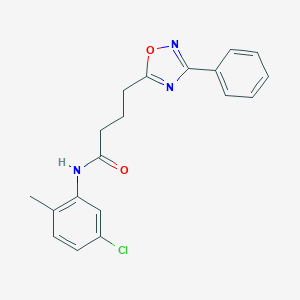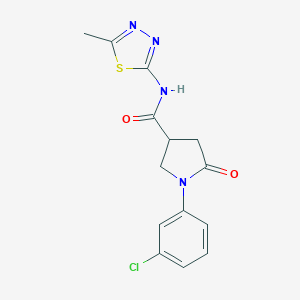
N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as CMPOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways. N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as COX-2 and iNOS. N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to reduce the levels of reactive oxygen species and lipid peroxidation products.
実験室実験の利点と制限
One of the advantages of using N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its high potency. N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a high affinity for its target proteins, which makes it an effective tool for studying various signaling pathways. However, one of the limitations of using N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its low solubility in water. This can make it difficult to administer N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide to cells or animals in experiments.
将来の方向性
There are several future directions for research on N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One direction is to investigate the potential of N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in combination therapy with other drugs for cancer treatment. Another direction is to explore the use of N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide and to develop more effective synthesis methods for this compound.
Conclusion:
In conclusion, N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound with potential therapeutic applications in cancer treatment, anti-inflammatory therapy, and neuroprotection. Its high potency and ability to modulate various signaling pathways make it an effective tool for scientific research. However, more research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide and to develop more effective synthesis methods for this compound.
合成法
N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a two-step reaction. The first step involves the synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, which is then reacted with 5-chloro-2-methylphenylamine and butyric anhydride to produce N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has shown potential in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. In cancer treatment, N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting tumor angiogenesis. In anti-inflammatory therapy, N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroprotection, N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to protect neurons against oxidative stress and inflammation.
特性
分子式 |
C19H18ClN3O2 |
|---|---|
分子量 |
355.8 g/mol |
IUPAC名 |
N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-10-11-15(20)12-16(13)21-17(24)8-5-9-18-22-19(23-25-18)14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,21,24) |
InChIキー |
ZTTXRIZRDIFVOI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277425.png)


![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)
![3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B277431.png)

![2-{3-[hydroxy(oxido)amino]-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277434.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277437.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277440.png)
![N-(2,5-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277441.png)
![3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B277444.png)
![N-[2-(methylsulfanyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277446.png)